molecular formula C2H3Cl3FO2P B14579186 2-Chloro-1-fluoroethyl phosphorodichloridate CAS No. 61550-43-4

2-Chloro-1-fluoroethyl phosphorodichloridate

Cat. No.: B14579186
CAS No.: 61550-43-4
M. Wt: 215.37 g/mol
InChI Key: OEXKXRLODFAFMG-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoroethyl phosphorodichloridate is an organophosphorus compound with the molecular formula C2H4Cl3FO2P. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid that is sensitive to moisture and hydrolysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoroethyl phosphorodichloridate typically involves the reaction of 2-chloro-1-fluoroethanol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like dichloromethane to facilitate the reaction. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction and prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoroethyl phosphorodichloridate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Hydrolysis: The compound is sensitive to hydrolysis, leading to the formation of phosphoric acid derivatives.

    Oxidation and Reduction: It can undergo oxidation to form phosphoric acid esters and reduction to form phosphonates.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and in the presence of a base to neutralize the by-products.

Major Products Formed

The major products formed from these reactions include substituted phosphorodichloridates, phosphoric acid esters, and phosphonates, depending on the type of reaction and reagents used.

Scientific Research Applications

2-Chloro-1-fluoroethyl phosphorodichloridate has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds and as an intermediate in the preparation of pesticides and flame retardants.

    Biology: The compound is used in the study of enzyme inhibition and as a tool to investigate biochemical pathways involving phosphorus-containing compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardancy and plasticization.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoroethyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets include enzymes and other proteins that contain nucleophilic functional groups. The pathways involved in its action include the formation of stable phosphoramide or phosphonate bonds, which can inhibit enzyme activity or alter protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroethyl phosphorodichloridate
  • 1-Fluoroethyl phosphorodichloridate
  • 2-Bromo-1-fluoroethyl phosphorodichloridate

Uniqueness

2-Chloro-1-fluoroethyl phosphorodichloridate is unique due to the presence of both chlorine and fluorine atoms, which impart distinct reactivity and selectivity in chemical reactions. The combination of these halogens allows for specific interactions with nucleophiles, making it a valuable reagent in synthetic chemistry.

Properties

CAS No.

61550-43-4

Molecular Formula

C2H3Cl3FO2P

Molecular Weight

215.37 g/mol

IUPAC Name

2-chloro-1-dichlorophosphoryloxy-1-fluoroethane

InChI

InChI=1S/C2H3Cl3FO2P/c3-1-2(6)8-9(4,5)7/h2H,1H2

InChI Key

OEXKXRLODFAFMG-UHFFFAOYSA-N

Canonical SMILES

C(C(OP(=O)(Cl)Cl)F)Cl

Origin of Product

United States

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